molecular formula C17H17N3O2 B2934714 2-benzyl-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-06-6

2-benzyl-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2934714
CAS RN: 861206-06-6
M. Wt: 295.342
InChI Key: UKSJUBNEMUMUGT-UHFFFAOYSA-N
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Description

2-benzyl-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly referred to as 2-benzyl-4-methoxy-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, is a heterocyclic compound that is widely used in various scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on 1,2,4-triazole derivatives, such as the study by Bektaş et al. (2007), focuses on synthesizing novel compounds and evaluating their antimicrobial activities. This study highlights the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents, indicating the relevance of this chemical class in pharmaceutical research and development (Bektaş et al., 2007).

Crystal Structure Analysis

Investigations into the crystal structure of triazole derivatives, such as the work by Liang (2009) and Fun et al. (2009), provide insights into the molecular geometry and intermolecular interactions of these compounds. Understanding the structural aspects of these molecules can inform their functional properties and potential applications in material science and molecular design (Liang, 2009); (Fun et al., 2009).

Catalytic and Chemical Properties

The study of catalyst activation and transfer hydrogenation by Saleem et al. (2013) demonstrates the potential of 1,2,3-triazole-based ligands in catalysis. These findings contribute to the field of organometallic chemistry and highlight the versatility of triazole derivatives in facilitating chemical reactions (Saleem et al., 2013).

Photophysical Properties

Research on the photophysical properties of benzoxazole and benzothiazole derivatives, as conducted by Tanaka et al. (2001), explores the application of these compounds in fluorescent probes for sensing pH and metal cations. This line of research is critical for the development of new diagnostic tools and sensors in environmental and biomedical fields (Tanaka et al., 2001).

properties

IUPAC Name

2-benzyl-4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-13-18-19(12-14-6-4-3-5-7-14)17(21)20(13)15-8-10-16(22-2)11-9-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSJUBNEMUMUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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